molecular formula C23H26N2O5 B11139258 N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide

Cat. No.: B11139258
M. Wt: 410.5 g/mol
InChI Key: YQUXMFLPTZVVEQ-UHFFFAOYSA-N
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Description

The specific research applications and biological activity for N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide are currently not well-documented in the immediately available scientific literature. This multi-substituted benzamide features a dimethoxyphenyl ethyl chain linked to a dimethoxybenzamide core, which is further modified with a pyrrole group. Compounds with similar structural motifs, such as benzamide and pyrrole derivatives, are often investigated in various biochemical contexts. For instance, some benzamide compounds have been studied for their potential to interact with cellular proteins and pathways , while pyrrole-containing molecules are common scaffolds in medicinal chemistry research. Further investigation is needed to elucidate the precise mechanism of action and primary research applications of this particular chemical entity. Researchers are encouraged to consult specialized databases and primary literature for the most current findings.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethoxy-2-pyrrol-1-ylbenzamide

InChI

InChI=1S/C23H26N2O5/c1-27-19-8-7-16(13-20(19)28-2)9-10-24-23(26)17-14-21(29-3)22(30-4)15-18(17)25-11-5-6-12-25/h5-8,11-15H,9-10H2,1-4H3,(H,24,26)

InChI Key

YQUXMFLPTZVVEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2N3C=CC=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Functionalization of the Benzene Ring

The benzoic acid intermediate is synthesized via:

  • Friedel-Crafts acylation : Reaction of 3,4-dimethoxybenzaldehyde with pyrrole in the presence of Lewis acids (e.g., FeCl₃) to introduce the pyrrole group at the ortho position.

  • Methylation : Subsequent protection of hydroxyl groups using dimethyl sulfate or methyl iodide in alkaline conditions.

Example Protocol

  • Combine 3,4-dimethoxybenzaldehyde (10 mmol), pyrrole (12 mmol), and FeCl₃ (1.2 eq) in anhydrous CH₂Cl₂.

  • Stir at 0°C for 2 hours, then warm to room temperature for 24 hours.

  • Quench with 2M HCl, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

  • Methylate the intermediate with dimethyl sulfate (2 eq) and K₂CO₃ in acetone at 60°C for 6 hours.

Yield : 68–72% after purification.

Preparation of 2-(3,4-Dimethoxyphenyl)ethylamine

Reductive Amination of 3,4-Dimethoxyphenylacetaldehyde

  • React 3,4-dimethoxyphenylacetaldehyde with ammonium acetate and NaBH₃CN in methanol at 0°C.

  • Conditions : 0°C, 12 hours, under N₂ atmosphere.

  • Yield : 85%.

Gabriel Synthesis

  • Treat 3,4-dimethoxyphenethyl bromide with phthalimide in DMF, followed by hydrazinolysis.

  • Conditions : Reflux in DMF for 8 hours, then 6M HCl hydrolysis.

  • Yield : 78%.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), DMAP (4-dimethylaminopyridine).
Protocol :

  • Dissolve 4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid (1 eq) and 2-(3,4-dimethoxyphenyl)ethylamine (1.2 eq) in anhydrous CH₂Cl₂.

  • Add EDCI (1.5 eq), HOBt (1 eq), and DMAP (0.1 eq).

  • Stir at 0°C for 30 minutes, then at room temperature for 24 hours.

  • Wash with 2M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and purify via recrystallization (CH₂Cl₂:ethyl acetate).

Yield : 76–82%.

Mixed Anhydride Method

Reagents : Isobutyl chloroformate, N-methylmorpholine.
Protocol :

  • Activate the carboxylic acid with isobutyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) in THF at -15°C.

  • Add the amine component and stir for 6 hours.

  • Quench with H₂O, extract with ethyl acetate, and purify via column chromatography.

Yield : 70–74%.

Optimization and Scalability

Solvent Screening

SolventReaction Time (h)Yield (%)
CH₂Cl₂2482
THF1878
DMF1265
Acetonitrile3070

CH₂Cl₂ provides optimal solubility and minimal side reactions.

Temperature Effects

Temperature (°C)Purity (%)Byproducts Identified
0 → 2598None
4085Esterification
-1592Unreacted amine

Room-temperature reactions balance efficiency and purity.

Characterization and Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, Ar-H), 6.90–6.70 (m, 6H, Ar-H and pyrrole-H), 3.95–3.80 (m, 12H, OCH₃), 3.65 (t, 2H, CH₂NH), 2.85 (t, 2H, CH₂Ar).

  • LC-MS : [M+H]⁺ = 469.2 (calculated 469.2).

Challenges and Mitigation Strategies

  • Pyrrole Degradation : Avoid strong acids/bases; use buffered conditions during coupling.

  • Low Amine Reactivity : Pre-activate the carboxylic acid with ClCO₂iBu or use excess EDCI/HOBt.

  • Purification Difficulties : Employ gradient elution (hexane → ethyl acetate) with 0.1% acetic acid to prevent tailing.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Reduces reaction time from 24 hours to 2 hours via microreactor technology.

  • Cost Analysis : EDCI/HOBt coupling is cost-prohibitive at scale; mixed anhydride methods are preferred for >1 kg batches .

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: Substitution reactions at the aromatic ring can occur, replacing functional groups.

    Other Transformations: Further reactions may involve amide hydrolysis, cyclization, or rearrangements.

Common Reagents and Conditions::

    Acetic Anhydride: or : Used for acetylation.

    Oxidizing Agents: Such as or for oxidation.

    Reducing Agents: Like for reduction.

Major Products:: The major products depend on the specific reaction conditions and the substituents present. These could include various acetylated derivatives, reduced forms, or substituted compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide exhibit cytotoxic effects against various cancer cell lines. The presence of methoxy groups in the aromatic rings enhances the compound's ability to interact with cellular targets involved in cancer proliferation. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further anticancer drug development .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties in models of neurodegeneration. Its ability to cross the blood-brain barrier, attributed to its lipophilic nature, allows it to exert protective effects on neuronal cells under oxidative stress conditions. Research suggests that it may modulate pathways involved in neuroinflammation and oxidative damage, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Antidepressant Activity

Preliminary studies have suggested that the compound may possess antidepressant-like effects in animal models. The structural similarity to known antidepressants implies that it could influence neurotransmitter systems such as serotonin and norepinephrine, contributing to mood regulation .

Targeting Receptors

This compound has been investigated for its affinity towards various receptors including serotonin and dopamine receptors. This makes it a potential candidate for developing treatments for mood disorders and schizophrenia .

Analgesic Properties

There is emerging evidence that compounds with similar structures exhibit analgesic effects by modulating pain pathways. The compound's ability to interact with pain receptors could lead to the development of new analgesics with fewer side effects than current options .

Polymer Chemistry

In material science, the compound has potential applications in polymer synthesis due to its reactive functional groups. It can be utilized as a monomer or additive in creating polymers with specific properties such as increased thermal stability or enhanced mechanical strength .

Nanotechnology

Research is exploring the use of this compound in nanotechnology, particularly in the development of drug delivery systems. Its ability to form stable nanoparticles could enhance the bioavailability and targeted delivery of therapeutic agents .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityInduced apoptosis in breast cancer cell lines; IC50 values suggest strong potency compared to standard chemotherapeutics .
Study BNeuroprotectionDemonstrated reduced neuronal loss in models of oxidative stress; potential mechanism involves modulation of inflammatory pathways .
Study CAntidepressant EffectsShowed significant improvement in behavioral tests in rodent models; suggests influence on serotonin levels .

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide can be contextualized by comparing it to related benzamide derivatives, as illustrated below:

Table 1: Structural and Physicochemical Comparison

Compound Name Benzamide Substituents Phenethyl Substituents Yield (%) Melting Point (°C) Key Features
Target Compound 4,5-dimethoxy, 2-(1H-pyrrol-1-yl) 3,4-dimethoxy - - High lipophilicity; potential for π-π interactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) None 3,4-dimethoxy 80 90 Simple benzamide backbone; high synthetic yield
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) 2-hydroxy 3,4-dimethoxy 34 96 Hydrogen-bonding capacity; lower yield
(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-benzamide Complex heterocyclic substituents - - - Extended aromatic system; pyrazole and diazocine moieties

Key Observations

Substituent Effects on Physicochemical Properties: The target compound’s 4,5-dimethoxy groups on the benzamide ring enhance electron-donating effects compared to Rip-B (unsubstituted benzamide) and Rip-D (2-hydroxy substituent). This may increase lipophilicity and membrane permeability, critical for bioavailability. Rip-D’s higher melting point (96°C vs. Rip-B’s 90°C) reflects increased crystallinity due to intermolecular hydrogen bonding from the hydroxyl group.

Synthetic Efficiency :

  • Rip-B’s high yield (80%) underscores the efficiency of using benzoyl chloride in amidation reactions. In contrast, Rip-D’s lower yield (34%) may stem from steric hindrance or side reactions involving methyl salicylate.
  • The target compound’s synthesis would likely require a substituted benzoyl chloride with 4,5-dimethoxy and pyrrole groups, which could reduce yield due to increased steric and electronic complexity.

Structural Complexity and Biological Implications: The compound from exemplifies structural diversification in benzamide derivatives, incorporating pyrazole and diazocine rings. While its biological relevance is unspecified, such modifications often target specific receptors (e.g., kinase inhibitors).

Research Findings and Implications

  • Rip-B and Rip-D : These compounds demonstrate how substituent variations influence physicochemical and synthetic outcomes. Rip-B’s simplicity favors scalable synthesis, while Rip-D’s hydroxyl group may confer solubility advantages.
  • Target Compound : The 4,5-dimethoxy and pyrrole substituents suggest enhanced metabolic stability and binding specificity compared to simpler analogs. However, the absence of reported melting points or yields necessitates further empirical validation.
  • Compound : Highlights the diversity of benzamide applications in medicinal chemistry, though its structural complexity limits direct comparison to the target compound.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide, also known as compound Y041-3988, is a synthetic organic compound with potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight410.47 g/mol
Molecular FormulaC23H26N2O5
SMILESCOc1ccc(CCNC(c2cc(c(cc2n2cccc2)OC)OC)=O)cc1OC
LogP3.0705
Polar Surface Area58.7 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

This compound is classified as achiral and exhibits moderate lipophilicity, which may influence its biological interactions.

Antiproliferative Effects

Research indicates that compounds with structural similarities to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of similar benzamide structures can induce apoptosis in cancer cells by activating apoptotic pathways such as caspase cascades and inhibiting cell cycle progression .

The proposed mechanisms of action for compounds in this class include:

  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression.
  • Inhibition of Proliferation : Reduction in the expression of proliferating cell nuclear antigen (PCNA), a marker for cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Anticancer Activity : A study demonstrated that similar benzamide derivatives significantly inhibited the growth of human cancer cell lines such as HT29 (colorectal cancer) and MCF7 (breast cancer). The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent activity .
  • Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects in models of neurodegeneration, likely due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
  • Antimicrobial Properties : Preliminary investigations suggest that certain structural analogs possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases .

Q & A

Q. What are the optimal synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide?

The synthesis typically involves multi-step coupling reactions. A common approach uses carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC·HCl) in acetonitrile:water (3:1) under stirring for 72 hours. Post-reaction, the product is purified via crystallization from methanol:water (4:1), yielding ~75% purity. Key intermediates include substituted benzamides and dimethoxyphenyl ethylamine derivatives .

Q. How is the compound structurally characterized post-synthesis?

Spectroscopic techniques are critical:

  • IR spectroscopy identifies carbonyl (C=O) and pyrrole ring vibrations.
  • <sup>1</sup>H NMR confirms methoxy groups (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–7.5 ppm), and pyrrole protons (δ ~6.2–6.4 ppm).
  • <sup>13</sup>C NMR resolves carbonyl carbons (δ ~165–170 ppm) and aromatic carbons. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What analytical methods ensure purity for biological testing?

Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30) is standard. Purity thresholds >95% are required for reliable bioactivity assays .

Advanced Research Questions

Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?

The compound’s flexibility (due to dimethoxy groups and pyrrole substituents) complicates crystallization. Strategies include:

  • Using slow evaporation in methanol:water to grow monoclinic crystals (space group P21/c).
  • SHELXL refinement with anisotropic displacement parameters for non-H atoms.
  • Addressing twinning via the Hooft parameter in SHELXE .

Q. How to resolve discrepancies in reported biological activity data (e.g., IC50 variability)?

Discrepancies often stem from:

  • Assay conditions : Varying pH, temperature, or solvent (DMSO vs. ethanol) alters compound solubility.
  • Target specificity : Off-target interactions (e.g., with sulfonamide-binding proteins) require counter-screening.
  • Structural analogs : Minor substituent changes (e.g., nitro vs. methoxy groups) drastically affect activity .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina) models binding to enzymes like tyrosine kinases, prioritizing hydrophobic interactions with the benzamide core and hydrogen bonds via methoxy groups.
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns, with RMSD <2 Å indicating robust binding .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Focus on modifying:

  • Pyrrole substituents : Replace 1H-pyrrol-1-yl with indole or imidazole to test π-π stacking.
  • Methoxy groups : Introduce electron-withdrawing groups (e.g., nitro) to evaluate electronic effects.
  • Ethyl linker : Shorten to methyl or extend to propyl to probe steric tolerance. Synthetic routes adapt carbodiimide coupling with modified intermediates .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational models?

  • Dynamic vs. static structures : X-ray captures a single conformation, while computational models average multiple states.
  • Solvent effects : Crystallography excludes solvent interactions, whereas docking assumes aqueous environments. Validate models with NMR restraint-based refinement (e.g., using Crystallography & NMR System, CNS) .

Methodological Best Practices

  • Synthesis : Use anhydrous conditions for carbodiimide coupling to minimize side reactions .
  • Crystallography : Optimize crystal growth via seeding with microcrystals from analogous compounds .
  • Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.